REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:11](Cl)(=[O:13])[CH3:12]>C1(C)C=CC=CC=1>[C:4]([CH:3]([C:11](=[O:13])[CH3:12])[C:2]([O:8][CH2:9][CH3:10])=[O:7])(=[O:5])[CH3:6] |^1:0|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour at room temperature and at 85° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the liquid phase
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OCC)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |